2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metallocene Catalyst

One of the primary applications of Bis(tert-butylcyclopentadienyl)zirconium Dichloride is as a catalyst in olefin polymerization reactions. PubChem, Bis(tert-butylcyclopentadienyl)zirconium dichloride: ). Due to the presence of the bulky tert-butyl groups on the Cp* rings, the complex exhibits high steric control, influencing the stereochemistry of the resulting polymer chains. This allows for the synthesis of well-defined polyolefins with specific properties, such as high molecular weight and narrow polydispersity.

Origin

Bis(tert-butylcyclopentadienyl)zirconium Dichloride is typically synthesized in research laboratories from the reaction of tert-butylcyclopentadiene (Cp*) with zirconium tetrachloride (ZrCl4) [1].

Significance

This compound is a valuable precursor for the synthesis of various other organozirconium complexes. These complexes find applications in olefin polymerization catalysis, Ziegler-Natta catalysis, and research on new materials with unique properties [1, 2].

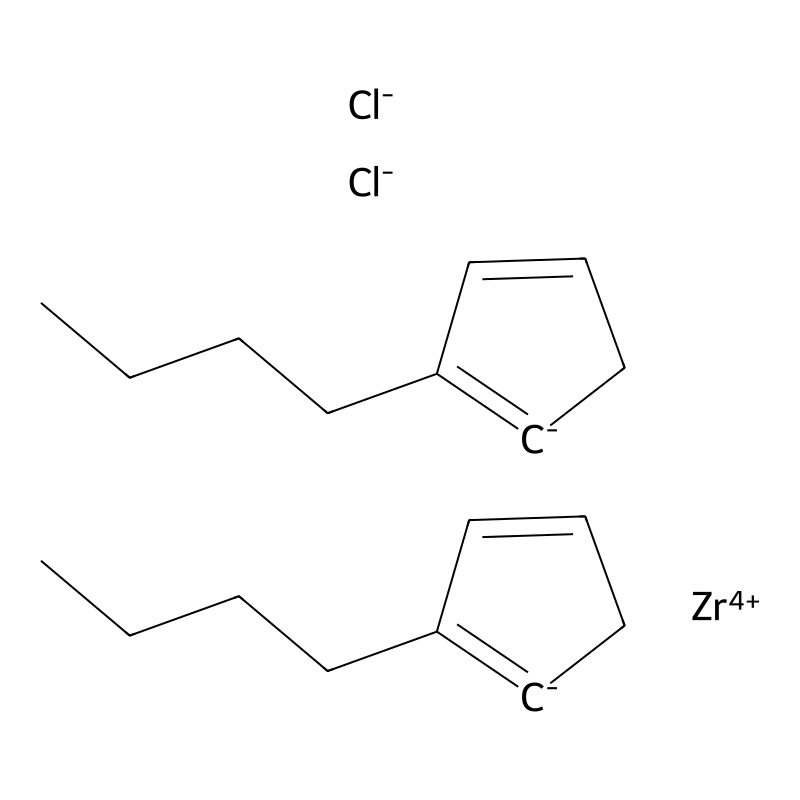

Molecular Structure Analysis

The key features of the Bis(tert-butylcyclopentadienyl)zirconium Dichloride molecule include:

- A central zirconium (Zr(IV)) ion with a +4 oxidation state.

- Two cyclopentadienyl (Cp*) rings, each with a tert-butyl group attached to one of the carbon atoms, bonded to the Zr(IV) ion in a η⁵-hapticity (five carbon atoms involved in bonding) [1].

- Two chloride (Cl) ions completing the coordination sphere of the Zr(IV) ion.

The tert-butyl groups provide steric bulk around the Zr center, influencing its reactivity and making it suitable for applications where controlled steric hindrance is desired [2].

Chemical Reactions Analysis

Synthesis:

One common method for synthesizing Bis(tert-butylcyclopentadienyl)zirconium Dichloride involves the reaction of tert-butylcyclopentadiene (Cp*H) with zirconium tetrachloride (ZrCl4) in an inert solvent like toluene, as shown in the balanced equation [1]:

2 CpH + ZrCl4 → Cp2ZrCl2 + 2 HCl

Decomposition:

Under high temperatures or in the presence of strong oxidizing agents, Bis(tert-butylcyclopentadienyl)zirconium Dichloride can decompose, releasing volatile organic compounds and zirconium chloride species. The exact decomposition pathway depends on the reaction conditions.

Other Relevant Reactions:

Physical And Chemical Properties Analysis

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H252 (16.67%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant